Flunisolide Acetate-D6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C26H33FO7 |

|---|---|

Poids moléculaire |

482.6 g/mol |

Nom IUPAC |

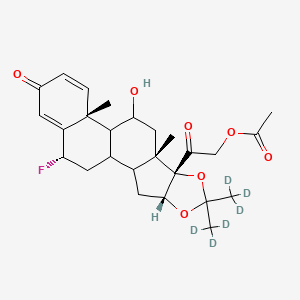

[2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3/t15?,16?,18-,19-,21+,22?,24-,25-,26+/m0/s1/i2D3,3D3 |

Clé InChI |

WEGNFRKBIKYVLC-UVOKQUFZSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)C=C[C@@]5(C4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)F)C([2H])([2H])[2H] |

SMILES canonique |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Research Applications of Flunisolide Acetate-D6

An in-depth technical guide on the core research applications of Flunisolide (B1672891) Acetate-D6 for researchers, scientists, and drug development professionals.

Introduction

Flunisolide Acetate-D6 is the deuterium-labeled form of Flunisolide Acetate. As a stable isotope-labeled (SIL) internal standard, it represents the 'gold standard' in quantitative bioanalysis, particularly for methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar behavior allow it to effectively normalize for variability that can occur during the analytical process, leading to highly reliable data.[2]

Core Application: Isotope Dilution Mass Spectrometry

The primary application of this compound is in isotope dilution mass spectrometry (IDMS). This technique is a cornerstone of quantitative analysis where a known amount of the stable isotope-labeled internal standard is added to a sample.[2] The mass spectrometer distinguishes between the analyte (Flunisolide) and the internal standard (this compound) based on their mass-to-charge (m/z) ratio difference. The concentration of the analyte is then determined by the ratio of the analyte's response to the internal standard's response. This ratiometric measurement corrects for potential analyte loss during sample processing and fluctuations in instrument response, ensuring high accuracy and precision.[2]

Physicochemical Properties of this compound

The utility of this compound as an internal standard is grounded in its specific physical and chemical characteristics. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₂₆H₂₇D₆FO₇ |

| Molecular Weight | 482.57 g/mol |

| Purity (by HPLC) | Typically ≥97% |

| Isotopic Purity (D) | Typically ≥99 atom % D |

| Appearance | White to Off-White Solid |

| Parent Compound CAS | 4533-89-5 (Unlabeled) |

Data sourced from commercial supplier specifications.

Experimental Protocol: Quantification of Flunisolide in Human Plasma by LC-MS/MS

The following is a representative, detailed methodology for the quantification of Flunisolide in human plasma using this compound as an internal standard. This protocol is based on established practices for bioanalytical method validation.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Flunisolide and this compound in methanol.

-

Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile (B52724) and water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution (10 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Spiking Solution (10 ng/mL this compound) to all tubes except for the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Vortex to mix and inject into the LC-MS/MS system.

LC-MS/MS System and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition |

| HPLC System | Shimadzu Nexera X2 or equivalent |

| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent |

| Analytical Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Flunisolide) | e.g., m/z 435.2 → 415.2 (precursor → product ion) |

| MRM Transition (this compound) | e.g., m/z 441.2 → 421.2 (precursor → product ion) |

| Collision Energy (CE) | Optimized for each transition |

Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.

Workflow Visualization

The entire process from sample receipt to final data analysis can be visualized as a structured workflow.

References

Flunisolide Acetate-D6 CAS number and molecular weight

This technical summary provides the available data on the CAS number and molecular weight for the deuterated form of Flunisolide Acetate.

Physicochemical Data Summary

| Identifier | Value | Source |

| Chemical Name | Flunisolide Acetate-D6 | Artis Standards |

| Synonyms | (6α,11β,16α)-21-(Acetyloxy)-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-d6; 21-Acetate 6α-Fluoro-11β,16α,17,21-tetrahydroxy-pregna-1,4-diene-3,20-dione Cyclic 16,17-Acetal with Acetone-d6; 6α-Fluoro-16α,17α-isopropylidenedioxypregna-1,4-diene-11β,21-diol-3,20-dione 21-Acetate-d6 | Artis Standards |

| Molecular Formula | C₂₆H₂₇D₆FO₇ | Key Organics[1], Artis Standards[2] |

| Molecular Weight | 482.57 g/mol | Artis Standards[2] |

| Molecular Weight | 482.58 g/mol | Key Organics[1] |

| CAS Number | Not Available (NA) | Artis Standards[2] |

| Unlabeled CAS No. | 4533-89-5 | ESS - Expert Synthesis Solutions[3][4] |

Note on CAS Number: The CAS Registry Number for the deuterated substance, this compound, is not consistently provided in the public domain and is listed as "Not Available" by some suppliers[2]. The CAS number for the non-deuterated parent compound, Flunisolide Acetate, is 4533-89-5[3][4].

References

Synthesis and Characterization of Flunisolide Acetate-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Flunisolide (B1672891) Acetate-D6, an isotopic-labeled internal standard crucial for pharmacokinetic and metabolic studies of the corticosteroid, flunisolide. This document details a plausible synthetic route, comprehensive characterization methodologies, and presents key analytical data in a structured format.

Introduction

Flunisolide is a synthetic corticosteroid with potent anti-inflammatory activity, commonly used for the management of asthma and allergic rhinitis.[1] Accurate quantification of flunisolide and its metabolites in biological matrices is essential for drug development and clinical monitoring. Flunisolide Acetate-D6, in which six hydrogen atoms on the acetate (B1210297) and isopropylidene groups are replaced with deuterium (B1214612), serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. Its identical chemical properties to the unlabeled analyte, coupled with a distinct mass difference, allow for precise and accurate quantification.

Synthesis of this compound

A plausible and efficient synthetic pathway for this compound involves a two-step process starting from flunisolide. The synthesis strategy focuses on the introduction of deuterium atoms at the metabolically stable acetate and isopropylidene positions.

Step 1: Deuterated Acetonide Formation

The initial step involves the protection of the 16α,17α-diol of flunisolide with deuterated acetone (B3395972) (acetone-d6) in the presence of an acid catalyst to form Flunisolide-D6.

Step 2: Acetylation with Deuterated Acetic Anhydride (B1165640)

The subsequent step is the acetylation of the C21 hydroxyl group of Flunisolide-D6 using deuterated acetic anhydride ((CD3CO)2O) to yield the final product, this compound.

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis

Materials and Reagents:

-

Flunisolide

-

Acetone-d6 (B32918) (99.5 atom % D)

-

Perchloric acid (70%)

-

Acetic anhydride-d6 (99 atom % D)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Synthesis of Flunisolide-D6:

-

To a solution of flunisolide (1.0 g) in acetone-d6 (20 mL), add a catalytic amount of perchloric acid (0.1 mL).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Flunisolide-D6.

-

-

Synthesis of this compound:

-

Dissolve the crude Flunisolide-D6 in pyridine (10 mL) and cool the solution to 0 °C.

-

Add acetic anhydride-d6 (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with ice-water and extract the product with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a white solid.

-

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Characterization of this compound

The synthesized this compound must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to determine the chemical purity of the synthesized compound. A reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Data Presentation: HPLC Purity

| Parameter | Result |

| Purity (by HPLC) | >98% |

| Retention Time | ~12.5 min |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound and determining the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement.

Experimental Protocol: Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap

-

Scan Range: m/z 100-1000

-

Collision Energy: Varied for fragmentation analysis (MS/MS)

Data Presentation: Mass Spectrometry Data

| Parameter | Theoretical Value | Observed Value |

| Molecular Formula | C26H27D6FO7 | - |

| Molecular Weight | 482.57 | - |

| [M+H]+ | 483.2599 | 483.2601 |

| Isotopic Enrichment (Atom % D) | >99% | >99% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the positions of deuterium labeling. Both ¹H and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the acetate and isopropylidene methyl groups will be absent or significantly diminished.

Experimental Protocol: NMR Spectroscopy

-

Spectrometer: 400 MHz or higher

-

Solvent: Chloroform-d (CDCl₃) or DMSO-d6

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC

Data Presentation: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.25 | d | H-1 |

| ~6.28 | d | H-2 |

| ~6.05 | s | H-4 |

| ~5.00 | m | H-6 |

| ~4.95 & 4.80 | 2 x d | H-21 |

| ~4.40 | m | H-11 |

| ~1.50 | s | C19-H₃ |

| ~0.95 | s | C18-H₃ |

Note: Signals for the acetate and isopropylidene methyl protons are expected to be absent.

Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~205 | C-20 |

| ~186 | C-3 |

| ~170 | Acetate C=O |

| ~155 | C-5 |

| ~128 | C-1 |

| ~124 | C-4 |

| ~110 | Isopropylidene C |

| ~98 | C-16, C-17 |

| ... | ... |

Note: The signals for the deuterated carbons will be observed as multiplets in the ¹³C NMR spectrum due to C-D coupling.

Analytical Workflow and Data Interpretation

The characterization of this compound follows a logical workflow to ensure the quality and identity of the final product.

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide outlines a robust methodology for the synthesis and comprehensive characterization of this compound. The detailed protocols and structured data presentation provide a valuable resource for researchers and scientists in the field of drug metabolism and bioanalysis. The successful synthesis and rigorous characterization of this stable isotope-labeled internal standard are paramount for the development of accurate and reliable quantitative assays for flunisolide.

References

Technical Guide: Flunisolide Acetate-D6 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with a representative Certificate of Analysis for Flunisolide (B1672891) Acetate-D6. The information is intended to assist researchers, scientists, and drug development professionals in understanding the quality control and analytical characterization of this stable isotope-labeled compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from a typical Certificate of Analysis for Flunisolide Acetate-D6.

| Parameter | Result |

| Purity by HPLC | 97.6% |

| Isotopic Purity | 99% atom D |

| Appearance | White Solid |

| Molecular Formula | C₂₆H₂₇D₆FO₇ |

| Molecular Weight | 482.57 g/mol |

| CAS Number (unlabelled) | 4533-89-5 |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to characterize this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Method 1: Gradient HPLC

-

Instrumentation: Waters Alliance 2695 or Agilent 1260 Infinity series with a photodiode array (PDA) detector.

-

Column: Luna phenyl hexyl, 4.6-mm x 15.0-cm, 3 µm (L11) from Phenomenex.

-

Mobile Phase A: 20 mM potassium dihydrogen phosphate (B84403) in water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: 80:20 (v/v) Water:Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Autosampler Temperature: 5 °C.

-

Injection Volume: 50 µL.

-

Detector Wavelength: 245 nm (with PDA data collected from 200-400 nm).

-

Run Time: 45 minutes.

Method 2: Isocratic HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: RP C18 (octadecylsilane), 150 × 4.6 mm, 5 µm, from Phenomenex Inc.

-

Mobile Phase: A mixture of phosphate buffer (pH 5.5), acetonitrile, and tetrahydrofuran (B95107) in a ratio of 73:15:12 (v/v/v).

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: Ambient.

-

Detection: UV at 240 nm.[1]

-

Standard Preparation: A standard stock solution of 250 µg/mL of flunisolide is prepared by dissolving approximately 12.5 mg of the standard in a 50 mL volumetric flask with 10 mL of acetonitrile, sonicating to dissolve, and then diluting to volume with water. A working standard solution of 40 µg/mL is then prepared by diluting 4.0 mL of the stock solution into a 25 mL volumetric flask with the diluent.

-

Sample Preparation: A sample solution with a nominal concentration of 40 µg/mL of flunisolide in the diluent is prepared.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and identity of this compound.

-

Instrumentation: An Agilent 6410 or Varian 1200L triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Positive Ionization: In positive mode, the protonated molecule [M+H]⁺ is observed.

-

Negative Ionization: In negative mode, adducts with anions from the mobile phase, such as acetate (B1210297) [M+CH₃COO]⁻, may be observed.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions can be monitored. For the non-deuterated Flunisolide, a specific product ion observed is m/z 313.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of this compound.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 1-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Ensure complete dissolution, using a vortex mixer if necessary.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are present. The final solution height in the tube should be around 40-50 mm.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is acquired in DMSO-d6. The residual solvent peak for DMSO-d5 at approximately 2.50 ppm is used as a reference. The spectrum is analyzed to ensure it is consistent with the expected structure of this compound.

-

Visualizations

The following diagrams illustrate the experimental workflows for HPLC and NMR analysis.

Caption: HPLC analysis workflow for this compound.

Caption: NMR analysis workflow for this compound.

Summary

This technical guide has provided a detailed overview of the analytical data and methodologies for this compound, based on a representative Certificate of Analysis and publicly available analytical methods. The provided data and protocols for HPLC, MS, and NMR serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, ensuring a clear understanding of the quality and characterization of this stable isotope-labeled compound.

References

The Isotopic Signature of Flunisolide Acetate-D6: A Technical Guide to Purity and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Flunisolide Acetate-D6, a deuterated analog of the synthetic corticosteroid, Flunisolide Acetate. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. Herein, we detail the significance of isotopic purity, present quantitative data, and provide comprehensive experimental protocols for its determination using state-of-the-art analytical techniques.

This compound is a valuable tool in pharmacokinetic and metabolic studies, often employed as an internal standard for the accurate quantification of Flunisolide Acetate in biological matrices. The substitution of six hydrogen atoms with deuterium (B1214612) imparts a mass shift that allows for its differentiation from the unlabeled drug by mass spectrometry, without significantly altering its chemical properties. The precise knowledge of its isotopic purity is paramount for ensuring the accuracy and reliability of such quantitative assays.

Quantitative Data on Isotopic and Chemical Purity

The isotopic and chemical purity of this compound are critical parameters that define its quality and suitability for use as an internal standard. Commercially available this compound typically exhibits high levels of both.

| Parameter | Specification | Method |

| Isotopic Purity (Atom % D) | 99% | Mass Spectrometry / NMR Spectroscopy |

| Chemical Purity | 97.6% | High-Performance Liquid Chromatography (HPLC) |

Table 1: Representative specifications for the isotopic and chemical purity of this compound.[1][2]

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Purity Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for assessing isotopic purity. By comparing the signal intensities of the deuterated and non-deuterated forms of the molecule, the percentage of deuterium incorporation can be accurately determined.

Sample Preparation:

-

Prepare a standard solution of this compound at a concentration of 1 µg/mL in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Prepare a corresponding standard solution of non-deuterated Flunisolide Acetate at the same concentration.

-

Prepare a mixed solution containing both the deuterated and non-deuterated standards.

LC-MS/MS Method:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Flunisolide Acetate (Unlabeled): Precursor Ion (m/z) 477.2 -> Product Ion (m/z) 457.2

-

This compound: Precursor Ion (m/z) 483.2 -> Product Ion (m/z) 463.2

-

-

Collision Energy: Optimize for the specific instrument, typically in the range of 15-25 eV.

-

Data Analysis:

The isotopic purity is calculated by comparing the peak areas of the MRM transitions for the D6 and D0 (unlabeled) species in the mass spectrum of the this compound sample. The contribution from the natural abundance of isotopes in the unlabeled standard should be considered for highly accurate measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

Quantitative NMR (qNMR) provides an alternative and complementary method for determining isotopic purity. By comparing the integral of the signals from the deuterated positions with a certified internal standard, a precise measurement of deuterium incorporation can be achieved.

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume of a suitable deuterated solvent (e.g., chloroform-d (B32938) or DMSO-d6).

-

Add a known amount of a certified quantitative NMR internal standard (e.g., maleic acid).

NMR Method:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nuclei to Observe:

-

¹H NMR: To observe the residual proton signals at the deuterated positions.

-

²H (Deuterium) NMR: To directly observe the deuterium signals.

-

-

¹H NMR Parameters for Quantification:

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

-

Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the residual proton signals corresponding to the deuterated positions in the ¹H NMR spectrum.

-

Integrate a well-resolved signal from the internal standard.

-

The isotopic purity is determined by comparing the integral of the residual proton signals to the integral of the internal standard, taking into account the number of protons and the molecular weights of the analyte and the standard.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the determination of the isotopic purity of this compound.

References

Flunisolide Acetate-D6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Quantitative Analysis

In the realm of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS data can be compromised by variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1]

To mitigate these variables, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the detector. Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with a heavy isotope (e.g., ²H (D), ¹³C, ¹⁵N), are considered the most effective choice for quantitative mass spectrometry.[2][3] Flunisolide Acetate-D6, a deuterated analog of Flunisolide Acetate, epitomizes this gold standard, ensuring the highest fidelity in bioanalytical assays.

The Core Mechanism: How this compound Ensures Analytical Accuracy

The "mechanism of action" for this compound as an internal standard is not biological but analytical. Its efficacy is rooted in its near-perfect chemical mimicry of the unlabeled analyte, Flunisolide Acetate.

-

Physicochemical Equivalence : The substitution of six hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass (approx. +6 Da) but with virtually identical properties, including pKa, polarity, and solubility. This ensures that this compound and the native analyte co-elute during chromatography and experience the same behavior during sample extraction, including recovery rates and potential degradation.[2]

-

Correction for Matrix Effects : The most significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the SIL internal standard has the same ionization efficiency as the analyte and co-elutes, it is affected by the matrix in the exact same way.[4]

-

Ratio-Based Quantification : A fixed, known concentration of this compound is added to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process. The mass spectrometer detects both the analyte and the internal standard simultaneously by monitoring their unique mass-to-charge ratios (m/z). Quantification is not based on the absolute peak area of the analyte, which can vary, but on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains stable and proportional to the analyte's concentration, effectively canceling out variability.[1]

The following diagram illustrates this core principle of correction.

References

- 1. researchgate.net [researchgate.net]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Profile of Flunisolide Acetate-D6: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Flunisolide Acetate-D6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the synthetic corticosteroid, Flunisolide. This document details available product specifications from various suppliers, outlines common analytical methodologies, and describes the relevant biological signaling pathways.

Commercial Availability and Specifications

This compound is available from a select number of specialized chemical suppliers. The following tables summarize the product specifications as publicly provided by these companies. It is important to note that while this information is collated from supplier websites and documentation, lot-to-lot variability may exist. Researchers should always refer to the Certificate of Analysis provided with their specific product.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity (by HPLC) | Isotopic Enrichment (atom % D) |

| Expert Synthesis Solutions (ESS) | ESS0425 | 97.6% | 99% |

| MedchemExpress | HY-114333S | Not specified | Not specified |

| Artis Standards | AA0425 | Not specified | Not specified |

Table 2: Product Specifications for this compound

| Parameter | Expert Synthesis Solutions (ESS) |

| CAS Number (Unlabeled) | 4533-89-5[1][2] |

| Molecular Formula | C₂₆H₂₇D₆FO₇ |

| Molecular Weight | 482.57 |

| Appearance | White Solid[1] |

| Storage | Recommended conditions on Certificate of Analysis |

A related compound, Flunisolide-D6, is also commercially available and may be a suitable alternative for certain applications.

Table 3: Commercial Suppliers of Flunisolide-D6

| Supplier | Catalog Number | Purity (by HPLC) | Isotopic Enrichment (atom % D) |

| Expert Synthesis Solutions (ESS) | ESS0426 | 99.3% | 99%[3] |

| BDG Synthesis | 130313 | >98% | Not specified[4] |

| Clearsynth | CS-T-95395 | Not specified | Not specified[5] |

| Cerilliant | B130313-5MG | Not specified | Not specified[6] |

Table 4: Product Specifications for Flunisolide-D6

| Parameter | Expert Synthesis Solutions (ESS) | BDG Synthesis |

| CAS Number (Unlabeled) | 3385-03-3 | 3385-03-3[4] |

| Molecular Formula | C₂₄H₂₅D₆FO₆[3] | C₂₄H₂₅D₆FO₆[4] |

| Molecular Weight | 440.53[3] | 440.53[4] |

| Appearance | White Solid[3] | Not specified |

| Storage | Not specified | Not specified |

Synthesis and Quality Control

Detailed, proprietary synthesis and purification protocols for this compound are not publicly disclosed by commercial suppliers. However, the general principles of deuterated steroid synthesis involve multi-step organic reactions using deuterated reagents. The quality and identity of the final product are confirmed through a series of analytical tests.

Experimental Protocols: Quality Control Analysis

The Certificate of Analysis for this compound from Expert Synthesis Solutions (Lot: GR-15-017) indicates the use of the following analytical techniques for quality control[1]:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. A typical HPLC method for steroid analysis involves a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength of approximately 240 nm.

-

Mass Spectrometry (MS): Confirms the molecular weight and isotopic enrichment of the deuterated compound. High-resolution mass spectrometry (HRMS) is often employed to accurately determine the mass-to-charge ratio and confirm the incorporation of deuterium (B1214612) atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the molecule. ¹H NMR is used to verify the structure and can also be used to confirm the positions of deuterium labeling by observing the absence of signals at specific chemical shifts.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Flunisolide, like other corticosteroids, exerts its anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR).[7][8] The binding of Flunisolide to the GR initiates a cascade of molecular events that ultimately modulate the expression of genes involved in inflammation.

Glucocorticoid Receptor Signaling Workflow

Caption: Workflow of Glucocorticoid Receptor (GR) activation by Flunisolide.

Logical Relationship of Anti-inflammatory Effects

The activation of the GR by Flunisolide leads to the transcription of anti-inflammatory proteins and the repression of pro-inflammatory signaling pathways.

Caption: Logical diagram of Flunisolide's anti-inflammatory effects.

This technical guide serves as a foundational resource for professionals utilizing this compound in their research. For the most accurate and up-to-date information, direct communication with the suppliers and reference to their provided documentation is strongly recommended.

References

- 1. esschemco.com [esschemco.com]

- 2. esschemco.com [esschemco.com]

- 3. esschemco.com [esschemco.com]

- 4. bdg.co.nz [bdg.co.nz]

- 5. clearsynth.com [clearsynth.com]

- 6. Flunisolide-d6 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. Flunisolide: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

In-depth Technical Guide to the Safety of Flunisolide Acetate-D6

This technical guide provides a comprehensive overview of the safety information for Flunisolide (B1672891) Acetate-D6, intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and supplementary pharmacological data for closely related compounds.

Chemical Identification and Physical Properties

Flunisolide Acetate-D6 is a deuterated analog of Flunisolide Acetate (B1210297). The deuteration is typically on the acetone (B3395972) ketal group. While a specific Safety Data Sheet for this compound is not publicly available, the safety profile is expected to be comparable to that of Flunisolide-D6 and Flunisolide.

| Property | Value | Source |

| Chemical Name | 6α,11β,16α)-21-(Acetyloxy)-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-d6 | [1] |

| Molecular Formula | C₂₆H₂₇D₆FO₇ | [1] |

| Molecular Weight | 482.57 g/mol | [1] |

| Appearance | White Solid | [2] |

| CAS Number (Unlabelled) | 4533-89-5 | [1] |

Hazard Identification and Classification

Based on the Safety Data Sheet for Flunisolide-d6, the primary hazard is acute oral toxicity.[3]

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.

-

Skin Contact: May cause mild skin irritation.

-

Eye Contact: May cause mild eye irritation.

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

| Protection Type | Recommendations |

| Eye/Face Protection | Use safety glasses with side-shields. |

| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use.[3] |

| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate. |

| Body Protection | Wear appropriate protective clothing. |

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

The following diagram illustrates a standard workflow for safely handling a potentially hazardous chemical compound like this compound in a laboratory setting.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Procedure |

| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3] |

| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration.[3] |

| In Case of Skin Contact | Wash off with soap and plenty of water.[3] |

| In Case of Eye Contact | Flush eyes with water as a precaution.[3] |

Toxicological Information

Detailed toxicological studies on this compound are not available. The information below is based on the non-deuterated form, Flunisolide.

Acute Toxicity:

-

Oral LD50 (rat): >500 µg/kg[4]

-

Subcutaneous LD50 (mouse): >290 µg/kg[4]

-

Subcutaneous LD50 (rat): >46 mg/kg[4]

Chronic Effects and Other Hazards:

-

Long-term use of corticosteroids like flunisolide may lead to systemic effects.

-

May cause developmental and female reproductive toxicity.[5]

-

Prolonged use may decrease bone mineral density.[6]

-

In children, it may cause a reduction in growth velocity.[7][8]

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly documented. However, a general workflow for assessing the acute oral toxicity of a new chemical entity is outlined below. This is a representative model and specific parameters would be adapted for the compound .

Concluding Remarks for Researchers

While this compound is a valuable tool in research and development, it is imperative to handle it with the appropriate precautions. The available data suggests that the primary hazard is acute oral toxicity. Users should adhere to the handling and personal protective equipment guidelines outlined in this document and the relevant Safety Data Sheet. Given the limited specific data for the deuterated acetate form, a conservative approach to safety is recommended, treating the compound with the same level of caution as its non-deuterated and non-acetylated counterparts.

References

- 1. esschemco.com [esschemco.com]

- 2. esschemco.com [esschemco.com]

- 3. cerilliant.com [cerilliant.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Flunisolide | C24H31FO6 | CID 82153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Flunisolide (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. Flunisolide Nasal Spray: MedlinePlus Drug Information [medlineplus.gov]

- 8. DailyMed - FLUNISOLIDE solution [dailymed.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Flunisolide Acetate-D6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunisolide (B1672891) Acetate-D6 is the deuterated analog of Flunisolide Acetate, a synthetic corticosteroid utilized for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Flunisolide Acetate-D6. The inclusion of deuterium (B1214612) atoms at specific positions can modify the pharmacokinetic profile of the molecule, making a thorough understanding of its properties essential for research and development. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of its mechanism of action and analytical workflows.

Physical and Chemical Properties

General Properties

| Property | Value | Source |

| Chemical Name | (6α,11β,16α)-21-(Acetyloxy)-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione-d6 | [5] |

| Molecular Formula | C₂₆H₂₇D₆FO₇ | Key Organics |

| Appearance | White Solid | [5] |

Molecular and Spectroscopic Data

| Property | Value | Source |

| Molecular Weight | 482.58 g/mol | Key Organics |

| Purity | >95% | Key Organics |

| Deuterium Incorporation | 99% atom D | [5] |

Physicochemical Properties

Quantitative data for the melting point, boiling point, and solubility of this compound are not extensively published. However, the data for the non-deuterated Flunisolide and Flunisolide Acetate provide a close approximation.

| Property | Value (Flunisolide/Flunisolide Acetate) | Source |

| Melting Point | ~245 °C (Flunisolide) | [6][7][8][9] |

| 226-230 °C (Flunisolide) | [10][11] | |

| Boiling Point | Data not available (often decomposes) | |

| Solubility (Flunisolide) | Soluble in acetone | [6][7][8][9] |

| Sparingly soluble in chloroform | [6][7][8][9] | |

| Slightly soluble in methanol | [6][7][8][9] | |

| Practically insoluble in water | [6][7][8][9] | |

| Solubility (Flunisolide in specific media) | ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [12] |

| ≥ 2.08 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [12] | |

| ≥ 2.08 mg/mL in 10% DMSO, 90% Corn Oil | [12] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Flunisolide, as a corticosteroid, exerts its anti-inflammatory effects by activating the glucocorticoid receptor (GR).[13] The deuteration in this compound is not expected to alter this fundamental mechanism. The signaling pathway is initiated by the binding of the corticosteroid to the cytosolic GR, which then translocates to the nucleus to modulate gene expression.

Caption: Glucocorticoid receptor signaling pathway of Flunisolide.

Experimental Protocols

The following protocols are generalized methods for the determination of the physical and chemical properties of corticosteroids like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is adapted from established protocols for Flunisolide analysis.[14][15][16][17]

Workflow:

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Deuterated Compounds [simsonpharma.com]

- 4. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. esschemco.com [esschemco.com]

- 6. pi.bausch.com [pi.bausch.com]

- 7. DailyMed - FLUNISOLIDE solution [dailymed.nlm.nih.gov]

- 8. Flunisolide: Package Insert / Prescribing Information [drugs.com]

- 9. Flunisolide Nasal Solution (Flunisolide Nasal Spray .025%): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. Flunisolide | C24H31FO6 | CID 82153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Flunisolide | 3385-03-3 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Methods for the Analysis of Flunisolide Nasal Spray | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A HPLC radiometric assay to quantitate flunisolide metabolites in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Flunisolide in Human Plasma using Flunisolide Acetate-D6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of flunisolide (B1672891) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Flunisolide Acetate-D6, is employed. This method is suitable for pharmacokinetic studies and other clinical research applications requiring reliable measurement of flunisolide concentrations. The sample preparation involves a straightforward protein precipitation procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The use of a deuterated internal standard compensates for variability in sample preparation and matrix effects, leading to reliable and reproducible results.[1][2][3][4][5]

Introduction

Flunisolide is a synthetic corticosteroid used in the management of asthma and allergic rhinitis. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[6]

The use of an appropriate internal standard is critical for achieving accurate and reliable quantitative results in LC-MS/MS assays.[2][5] An ideal internal standard should have physicochemical properties very similar to the analyte to compensate for variations during sample preparation and analysis.[7][8] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their behavior during extraction, chromatography, and ionization is nearly identical to that of the unlabeled analyte.[1][2][9][10] This application note describes a validated LC-MS/MS method for the quantification of flunisolide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Flunisolide reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

LC-MS/MS Method

A summary of the liquid chromatography and mass spectrometry conditions is provided in Table 1.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18, 50 x 2.1 mm, 3 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | 30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and re-equilibrate for 1.9 min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Flunisolide: m/z 435.2 → 415.2this compound: m/z 483.3 → 421.2 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Standard and Sample Preparation

Standard Solutions: Stock solutions of flunisolide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control Samples: Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions of flunisolide to achieve a concentration range of 0.1 to 100 ng/mL.

Sample Preparation Protocol:

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a coefficient of determination (r²) greater than 0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 2.

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 0.3 | 4.8 | 6.2 | 102.5 | 101.8 |

| Medium | 10 | 3.5 | 4.1 | 98.7 | 99.3 |

| High | 80 | 2.9 | 3.8 | 100.5 | 101.1 |

Recovery and Matrix Effect: The extraction recovery of flunisolide and the matrix effect were assessed and found to be consistent and acceptable across the different QC levels. The use of the deuterated internal standard effectively compensated for any variability.

Workflow and Signaling

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of flunisolide.

Caption: Experimental workflow for the LC-MS/MS quantification of flunisolide.

The logical relationship for using an internal standard in quantification is depicted below.

Caption: Logic of internal standard-based quantification.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and reliable quantification of flunisolide in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variations during the analytical process. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical and pharmaceutical research.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. youtube.com [youtube.com]

- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nebiolab.com [nebiolab.com]

- 6. Pharmacokinetic/pharmacodynamic evaluation of systemic effects of flunisolide after inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. texilajournal.com [texilajournal.com]

Application Notes and Protocols for the Quantitative Analysis of Flunisolide using Flunisolide Acetate-D6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunisolide is a synthetic corticosteroid used in the treatment of asthma and allergic rhinitis.[1] Accurate quantification of Flunisolide in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, bioequivalence testing, and quality control. This document outlines a detailed protocol for the quantitative analysis of Flunisolide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Flunisolide Acetate-D6 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.[2]

Principle of the Method

This method employs a robust and sensitive LC-MS/MS assay for the determination of Flunisolide. Samples are first subjected to a protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard from the matrix. The extracted samples are then analyzed by reversed-phase Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Flunisolide is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Analytes and Standards:

-

Flunisolide (Reference Standard)

-

This compound (Internal Standard)[3]

-

-

Solvents and Chemicals:

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade, 18 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Human plasma (K2EDTA)

-

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Flunisolide and this compound into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and dilute to the mark.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Flunisolide primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 1 to 1000 ng/mL.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

-

Sample Preparation (Human Plasma)

-

Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.

-

Pipette 100 µL of the plasma sample, calibrator, or QC into the corresponding tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments.

Table 1: UPLC Conditions

| Parameter | Value |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1 min. |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Flunisolide | 435.2 | 339.1 | 0.05 | 30 | 15 |

| 415.2 | 0.05 | 30 | 12 | ||

| This compound | 483.3 | 345.1 | 0.05 | 30 | 15 |

| 423.2 | 0.05 | 30 | 12 |

Note: The specific m/z values for this compound are predicted based on the structure and may need to be confirmed experimentally.

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to be assessed are summarized below.

Table 4: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ). Assessed at LLOQ, Low QC, Mid QC, and High QC levels. |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |

| Matrix Effect | Matrix factor should be consistent across different sources of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | Extraction recovery should be consistent, precise, and reproducible. |

| Stability | Analyte stability in matrix under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative. |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of Flunisolide.

Logical Relationship of Method Components

Caption: Relationship between analytical components.

References

Application Note: High-Sensitivity LC-MS/MS Assay for Flunisolide in Human Plasma Using Flunisolide Acetate-D6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Flunisolide in human plasma. The assay utilizes Flunisolide Acetate-D6 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. A straightforward liquid-liquid extraction (LLE) protocol is employed for sample preparation, providing excellent recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Flunisolide concentrations in a biological matrix.

Introduction

Flunisolide is a synthetic corticosteroid with potent anti-inflammatory activity, commonly used in the treatment of allergic rhinitis and asthma.[1] Accurate quantification of Flunisolide in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.[2] LC-MS/MS offers high sensitivity and selectivity for the analysis of drugs in complex biological fluids.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability in sample preparation and instrument response, thereby enhancing the reliability of the results. This application note provides a comprehensive protocol for the determination of Flunisolide in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Flunisolide (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, LC-MS grade

-

Ethyl acetate (B1210297), HPLC grade

-

Human plasma (sourced from an accredited supplier)

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Flunisolide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Flunisolide reference standard in 10 mL of methanol.

-

Flunisolide Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex mix vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Flunisolide | 435.2 | 339.1 | 30 | 15 |

| 435.2 | 313.1 | 30 | 20 | |

| This compound (IS) | 483.3 | 363.2 | 35 | 18 |

| 483.3 | 321.2 | 35 | 22 |

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Flunisolide in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 2.8 minutes for Flunisolide. The use of this compound as an internal standard ensured reliable quantification across the calibration range.

Linearity, Precision, and Accuracy

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 0.1 to 200 ng/mL with a correlation coefficient (r²) of >0.99. The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

Table 1: Linearity of Flunisolide Calibration Curve

| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) |

| 0.1 | 0.005 |

| 0.5 | 0.024 |

| 1 | 0.049 |

| 5 | 0.251 |

| 10 | 0.503 |

| 50 | 2.498 |

| 100 | 5.012 |

| 200 | 10.035 |

| r² | 0.9989 |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 0.3 | 5.2 | 103.5 | 6.8 | 101.7 |

| Medium | 30 | 3.8 | 98.9 | 4.5 | 99.2 |

| High | 150 | 2.5 | 101.2 | 3.1 | 100.8 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method. The liquid-liquid extraction protocol provided high and consistent recovery for both Flunisolide and the internal standard. The matrix effect was found to be minimal, indicating that the method is not significantly affected by endogenous components in the plasma.

Table 3: Extraction Recovery and Matrix Effect

| Compound | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Flunisolide | Low (0.3 ng/mL) | 91.5 | 96.2 |

| High (150 ng/mL) | 93.8 | 98.1 | |

| This compound | Medium (100 ng/mL) | 92.7 | 97.5 |

Workflow and Diagrams

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for the quantification of Flunisolide in human plasma.

Conclusion

This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of Flunisolide in human plasma. The use of this compound as an internal standard, combined with an efficient liquid-liquid extraction procedure, ensures high accuracy and precision. The method is suitable for a variety of research applications, including pharmacokinetic studies, that require the precise measurement of Flunisolide.

References

Application Notes and Protocols for Flunisolide Acetate-D6 in In Vitro Metabolic Stability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during drug discovery and development, providing insights into a compound's susceptibility to biotransformation. In vitro assays utilizing liver fractions, such as microsomes, are fundamental in determining the intrinsic clearance of new chemical entities. Flunisolide, a synthetic corticosteroid, undergoes significant metabolism, primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as Flunisolide Acetate-D6, is paramount for accurate quantification in these assays. The co-elution of the deuterated standard with the analyte allows for the correction of matrix effects and variations in sample processing, thereby enhancing the robustness and reliability of the bioanalytical method.[2]

This document provides detailed application notes and protocols for conducting in vitro metabolic stability assays of flunisolaide, employing this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Data Presentation

The following tables summarize typical quantitative data obtained from an in vitro metabolic stability assay of flunisolaide in human liver microsomes (HLM).

Table 1: In Vitro Metabolic Stability of Flunisolide in Human Liver Microsomes

| Time (minutes) | Flunisolide Remaining (%) |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Table 2: Calculated In Vitro Metabolic Stability Parameters for Flunisolide

| Parameter | Value |

| Half-Life (t½) | 25 minutes |

| Intrinsic Clearance (CLint) | 27.7 µL/min/mg protein |

Experimental Protocols

Materials and Reagents

-

Flunisolide

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) Buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

Preparation of Solutions

-

Flunisolide Stock Solution (10 mM): Dissolve an appropriate amount of flunisolaide in a suitable organic solvent (e.g., DMSO or Methanol).

-

Flunisolide Working Solution (1 µM): Dilute the stock solution with phosphate buffer.

-

This compound Internal Standard (IS) Working Solution (100 nM): Prepare in acetonitrile. This solution will also serve as the quenching solution.

-

Microsomal Suspension: Thaw pooled human liver microsomes on ice and dilute with phosphate buffer to a final protein concentration of 0.5 mg/mL.

In Vitro Incubation Procedure

-

In a 96-well plate, add the microsomal suspension.

-

Add the flunisolaide working solution to initiate the metabolic reaction.

-

The final incubation mixture should contain 0.5 mg/mL of microsomal protein and 1 µM of flunisolaide in a total volume of 200 µL.

-

Incubate the plate at 37°C with constant shaking.

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

Immediately add the aliquot to a separate 96-well plate containing a fixed volume (e.g., 150 µL) of ice-cold acetonitrile with the this compound internal standard. This step simultaneously stops the enzymatic reaction and precipitates the proteins.

-

Vortex the plate and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor the following precursor to product ion transitions:

-

Flunisolide: 435.2 → 415.2

-

This compound: 441.2 → 421.2

-

Data Analysis

-

Calculate the peak area ratio of flunisolaide to this compound for each time point.

-

Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.

-

Plot the natural logarithm (ln) of the percentage of flunisolaide remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizations

Caption: Experimental workflow for the in vitro metabolic stability assay.

Caption: Simplified metabolic pathway of Flunisolide.

References

Application Note: Quantitative Analysis of Flunisolide in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Introduction

Flunisolide is a corticosteroid used to treat allergic rhinitis. Accurate and precise quantification of Flunisolide in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a robust and reliable method for the determination of Flunisolide in human plasma using a deuterated internal standard (Flunisolide-d5) with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.[1][2]

This document provides detailed protocols for two common sample preparation techniques: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Data Presentation

The following tables summarize the expected quantitative performance of the described methods. These values are representative of typical bioanalytical methods for small molecules using a deuterated internal standard.

Table 1: Method Performance Characteristics

| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |

| Linearity (r²) | > 0.995 | > 0.992 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 100 ng/mL | 100 ng/mL |

| Intra-day Precision (%CV) | < 10% | < 15% |

| Inter-day Precision (%CV) | < 12% | < 15% |

| Accuracy (% Bias) | ± 10% | ± 15% |

| Mean Recovery | > 85% | Not Applicable |

| Matrix Effect | < 15% | < 20% |

Table 2: LC-MS/MS Parameters

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Flunisolide) | To be determined empirically |

| MRM Transition (Flunisolide-d5) | To be determined empirically |

Experimental Protocols

Materials and Reagents

-

Flunisolide reference standard

-

Flunisolide-d5 internal standard (IS)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

-

96-well collection plates

-

Microcentrifuge tubes

Standard and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Prepare separate stock solutions of Flunisolide and Flunisolide-d5 in methanol.

-

-

Intermediate Stock Solutions (10 µg/mL):

-

Dilute the primary stock solutions with 50:50 acetonitrile:water.

-

-

Working Standard Solutions (for calibration curve):

-

Serially dilute the Flunisolide intermediate stock solution to prepare a series of working standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Flunisolide-d5 intermediate stock solution with 50:50 acetonitrile:water.

-

Sample Preparation Protocol 1: Solid-Phase Extraction (SPE)

This protocol is recommended for achieving lower limits of quantification and cleaner extracts.[3][4]

-

Sample Aliquoting:

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add 20 µL of the 100 ng/mL Flunisolide-d5 internal standard working solution to each plasma sample.

-

Vortex briefly to mix.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to go dry.

-

-

Sample Loading:

-

Load the spiked plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to draw the sample through the sorbent at a slow, steady rate.

-

-

Washing: